molecular formula C21H19N3O4S B4307303 ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate

ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No. B4307303
M. Wt: 409.5 g/mol
InChI Key: ZWYMZYZDIWHUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate, also known as EBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBP is a member of the family of pyrrolidine-2,5-dione compounds, which have been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate has been shown to possess anti-inflammatory and anti-oxidant properties. ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate has also been shown to have a protective effect on the liver, reducing liver damage caused by toxins.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is also highly insoluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate. One area of interest is the development of ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate-based therapies for cancer. Further studies are needed to elucidate the mechanism of action of ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate and to identify the optimal conditions for its use as a therapeutic agent. Additionally, studies are needed to investigate the potential use of ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate in other areas, such as neurodegenerative diseases and inflammatory disorders.

Scientific Research Applications

Ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate has been shown to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. One of the most extensively studied applications of ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is its potential as an anti-cancer agent. Studies have shown that ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

ethyl 4-[3-(1H-benzimidazol-2-ylmethylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-2-28-21(27)13-7-9-14(10-8-13)24-19(25)11-17(20(24)26)29-12-18-22-15-5-3-4-6-16(15)23-18/h3-10,17H,2,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYMZYZDIWHUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate
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